4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity1.
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, has been reported1. These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.
Molecular Structure Analysis
The molecular structure of “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” is not explicitly mentioned in the available sources. However, similar compounds have been characterized using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine”. However, similar compounds have been evaluated for their neuroprotective and anti-neuroinflammatory properties1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available sources.
Scientific Research Applications
Herbicidal Activity
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found to exhibit herbicidal activities. For example, some compounds in this class demonstrated significant inhibitory effects against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific concentrations (Luo, Zhao, Zheng, & Wang, 2017).
Antipsoriasis Activity
Compounds with a pyrazolo[3,4-d]pyrimidine structure have shown potential in treating psoriasis, a chronic autoimmune disease. Structural optimization of these compounds has led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with significant antipsoriatic effects observed in animal models. One such compound demonstrated potent activity and no recurrence of symptoms post-treatment (Li et al., 2016).
Synthesis as an Intermediate
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a convenient intermediate for synthesizing various disubstituted derivatives, which may possess useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Catalytic Actions in Organic Synthesis
This compound has been used in reactions involving the catalytic action of azolium salts, leading to the formation of various aryl pyrazolo[3,4-d]pyrimidin-4-yl ketones. This process demonstrates its utility in organic synthesis (Miyashita, Matsuda, Iijima, & Higashino, 1990).
Biological Activity in Pyrazolopyrimidine Nucleosides
The chemical synthesis of 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides has revealed that alterations tothe 4-amino substituent of these nucleosides can significantly impact their antitumor activity. This highlights the potential of these compounds in cancer research and treatment (Bhat, Montero, Panzica, Wotring, & Townsend, 1981).
Pharmacological Properties
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, due to their unique structure, hold importance in pharmacology. For example, nucleophilic substitution with methylamine produced a compound with potential pharmacological activities, suggesting their relevance in drug discovery (Ogurtsov & Rakitin, 2021).
Antimicrobial and Antitumor Activities
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and antitumor activities. Some of these compounds demonstrated significant activity against various bacterial and fungal strains, as well as cancer cell lines, indicating their potential in developing new therapeutic agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Inhibition of c-Src Phosphorylation
New derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness as inhibitors of c-Src phosphorylation, a key process in cancer cell growth. These compounds have also demonstrated proapoptotic properties through the inhibition of the BCL2 gene, indicating their therapeutic potential in cancer treatment (Carraro et al., 2006).
Synthesis and Characterization for Potential Therapeutic Use
The synthesis and characterization of various pyrazolo[3,4-d]pyrimidine derivatives, including those with sulfur moieties, have been conducted. These compounds have shown interesting antimicrobial activity, comparable to standard antibiotics, suggesting their potential in antimicrobial therapy (Ismail, Abdel-Gawad, Abdel-Aziem, & Ghorab, 2003).
Safety And Hazards
There is no specific safety and hazard information available for “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine”. However, it’s always important to handle chemical compounds with care and use appropriate personal protective equipment.
Future Directions
The future directions of “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available sources. However, similar compounds have shown promising neuroprotective and anti-inflammatory properties, indicating potential for further research and development1.
Please note that the information provided is based on the available sources and there might be more recent studies or data related to “4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine”.
properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKPQRDTVISISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406125 | |
Record name | 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
885524-07-2 | |
Record name | 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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